molecular formula C24H31N7O4 B2866201 8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941964-62-1

8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2866201
CAS No.: 941964-62-1
M. Wt: 481.557
InChI Key: REVQLJOUBIMWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H31N7O4 and its molecular weight is 481.557. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential

Compounds similar to 8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have been studied for their potential in pharmacology. A study on related derivatives revealed their potent ligand activity for 5-HT(1A) receptors and indicated potential anxiolytic and antidepressant activities in preclinical models (Zagórska et al., 2009). Another study on similar compounds emphasized their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting psychotropic potential (Chłoń-Rzepa et al., 2013).

Molecular Properties and Crystal Structure

Investigations into the molecular properties and crystal structure of compounds akin to this compound have been conducted. The study of related molecules revealed insights into the geometry of fused rings in the purine system and their inclinations, providing foundational knowledge for future structural analyses (Karczmarzyk et al., 1995).

Antiviral Activity

Research on similar imidazo derivatives has explored their antiviral properties. A study on the synthesis of related nucleosides and nucleotides reported moderate activity against rhinoviruses at nontoxic levels, highlighting potential therapeutic applications (Kim et al., 1978).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of related compounds have been an area of interest. One study on the synthesis and properties of mesoionic purinone analogs provides insights into their chemical behavior and potential biological applications (Coburn & Taylor, 1982).

Antimicrobial Activity

Compounds with a similar structure have been studied for their antimicrobial activities. A study on the regioselectivity of cycloadditions and the antimicrobial activity of related compounds found adequate inhibitory efficiency against gram-positive and gram-negative bacteria, suggesting possible applications in combating infections (Zaki et al., 2016).

Properties

IUPAC Name

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(3-imidazol-1-ylpropylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N7O4/c1-16-6-7-19(12-17(16)2)35-14-18(32)13-31-20-21(28(3)24(34)29(4)22(20)33)27-23(31)26-8-5-10-30-11-9-25-15-30/h6-7,9,11-12,15,18,32H,5,8,10,13-14H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVQLJOUBIMWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCCCN4C=CN=C4)N(C(=O)N(C3=O)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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